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Compound of Interest

Compound Name: Hept-3-enoic acid

Cat. No.: B1588519

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, chemical, and
potential biological properties of (Z)-hept-3-enoic acid. The information is curated for
researchers and professionals in the fields of chemistry and drug development, with a focus on
presenting clear, quantitative data and detailed experimental context.

Structural Information and Chemical Properties

(2)-hept-3-enoic acid is an unsaturated short-chain carboxylic acid with the molecular formula
C7H1202.[1] The "Z" designation in its IUPAC name indicates that the higher priority
substituents on the double bond are on the same side, resulting in a cis configuration. Its
structure consists of a seven-carbon chain with a carboxylic acid group at one end and a
double bond between the third and fourth carbon atoms.

Below is a table summarizing the key chemical and physical properties of (Z)-hept-3-enoic
acid and its (E)-isomer for comparison.
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Property (Z2)-hept-3-enoic acid (E)-hept-3-enoic acid
Molecular Formula C7H1202 C7H1202

Molecular Weight 128.17 g/mol 128.17 g/mol

CAS Number 29901-85-7 28163-84-0

IUPAC Name (2)-hept-3-enoic acid (E)-hept-3-enoic acid
Boiling Point Not available 226.5 °C at 760 mmHg
Density Not available 0.968 g/cm?3

pKa (predicted) Not available 4.37 £0.10

Flash Point Not available 123.8 °C

Experimental Protocols

Synthesis of (Z)-hept-3-enoic Acid

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the partial
hydrogenation of the corresponding alkyne using a poisoned catalyst, most notably a Lindlar
catalyst. This method can be applied to the synthesis of (Z)-hept-3-enoic acid from hept-3-

ynoic acid.

Reaction Scheme:

Hz / Lindlar Catalyst
(Pd/CaCOs/Pb(OAC)2) Hept-3-ynoic Acid —® (Z)-hept-3-enoic Acid
Quinoline

Click to download full resolution via product page
Caption: Synthesis of (Z)-hept-3-enoic acid.
Detailed Protocol:

o Catalyst Preparation: Prepare a Lindlar catalyst by suspending palladium on calcium
carbonate (5% wi/w) in a suitable solvent, such as methanol. To this suspension, add a
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solution of lead(ll) acetate and a small amount of quinoline. The quinoline acts as a catalyst
poison, preventing over-reduction to the fully saturated heptanoic acid.

o Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a gas inlet,
dissolve hept-3-ynoic acid in an appropriate solvent (e.g., methanol or ethanol). Add the
prepared Lindlar catalyst to the solution.

e Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive
pressure of hydrogen (typically 1 atm). Stir the reaction mixture vigorously at room
temperature.

e Monitoring the Reaction: The progress of the reaction can be monitored by techniques such
as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the
disappearance of the starting material.

o Workup: Once the reaction is complete, filter the mixture to remove the catalyst. The solvent
is then removed under reduced pressure.

« Purification: The crude product can be purified by distillation under reduced pressure or by
column chromatography on silica gel to yield pure (Z)-hept-3-enoic acid.

Spectroscopic Characterization

The structure of (Z)-hept-3-enoic acid can be confirmed using various spectroscopic methods.
While specific experimental spectra for this compound are not readily available in public
databases, the expected characteristic signals are outlined below based on general principles
of spectroscopy for similar molecules.

2.2.1. *H NMR Spectroscopy
e -COOH Proton: A broad singlet typically appearing downfield, around 10-13 ppm.

 Olefinic Protons (-CH=CH-): Two multiplets in the range of 5.3-5.8 ppm. The coupling
constant (J-value) between these protons would be characteristic of a cis-alkene (typically 6-
12 Hz).

e Allylic Protons (-CH2-CH=): A multiplet around 2.0-2.3 ppm.
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o Alkyl Protons: Signals corresponding to the remaining methylene and methyl groups would
appear upfield, typically between 0.9 and 1.7 ppm.

2.2.2. 13C NMR Spectroscopy

e Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

 Olefinic Carbons (-CH=CH-): Two signals in the range of 120-140 ppm.

o Alkyl Carbons: Signals for the sp3 hybridized carbons would appear in the upfield region of
the spectrum.

2.2.3. Infrared (IR) Spectroscopy

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm~1.

C=0 Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm~1.

C=C Stretch: A medium intensity peak around 1640-1660 cm™1,

=C-H Bend (cis-alkene): A characteristic absorption around 675-730 cm~1.
2.2.4. Mass Spectrometry

The mass spectrum of (Z)-hept-3-enoic acid would show a molecular ion peak (M*) at m/z =
128. The fragmentation pattern would likely involve the loss of the carboxyl group and
characteristic cleavages of the alkyl chain. The fragmentation of the isomeric (2)-3-heptene
shows characteristic fragments that could be similar to the fragmentation of the alkyl chain of
(2)-hept-3-enoic acid after the initial loss of the carboxylic acid functionality.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of (Z)-hept-3-enoic acid are limited, the broader
class of short-chain fatty acids (SCFAs) and unsaturated fatty acids are known to have various
biological roles. These compounds can influence cellular processes by altering membrane
fluidity, acting as signaling molecules, or serving as energy sources.
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Some unsaturated fatty acids have been shown to modulate the activity of signaling pathways
involved in inflammation and cellular stress responses. For instance, certain fatty acids can
activate the Akt-mTOR signaling pathway, which is a central regulator of cell growth,
proliferation, and survival.

Below is a generalized representation of how a short-chain unsaturated fatty acid might
influence the Akt-mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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